N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
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Description
N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H9F6N3O and its molecular weight is 349.236. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
The compound likely interacts with its targets through a series of molecular interactions, possibly including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide . These factors could include pH, temperature, and the presence of other molecules in the environment .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)9-4-10(23-11(5-9)14(18,19)20)12(24)22-7-8-2-1-3-21-6-8/h1-6H,7H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIKIXOPZLVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.